
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate is an organic compound with the molecular formula C15H28N2O4. This compound is characterized by the presence of two tert-butyl groups, an amino group, and a diazepane ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazepane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, diazepane, and appropriate solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: A compound with similar tert-butyl groups but different structural features.
4,4’-Di-tert-butylbiphenyl: Another compound with tert-butyl groups, used in different chemical contexts.
Uniqueness
1,4-Di-tert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific research applications.
Eigenschaften
Molekularformel |
C15H29N3O4 |
|---|---|
Molekulargewicht |
315.41 g/mol |
IUPAC-Name |
ditert-butyl 6-amino-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3 |
InChI-Schlüssel |
PQVOBNTZAAQJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


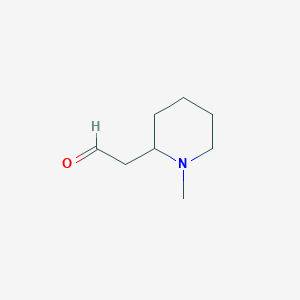
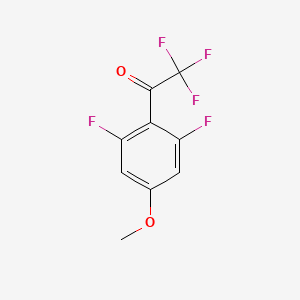
![O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride](/img/structure/B13593284.png)
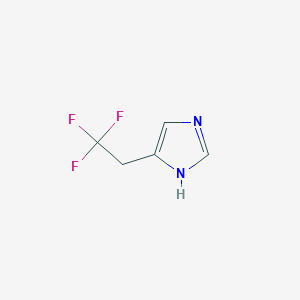


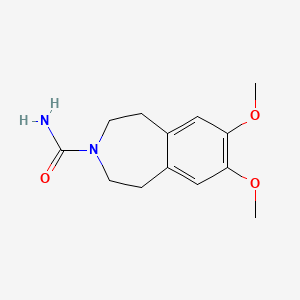
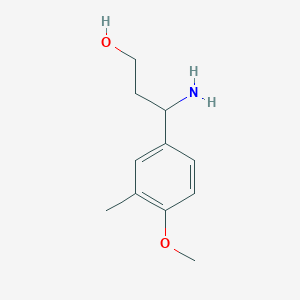
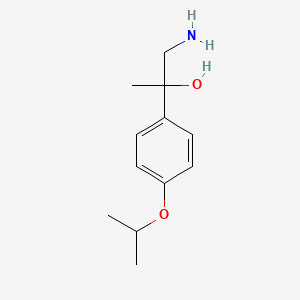

![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
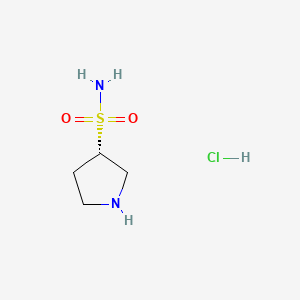
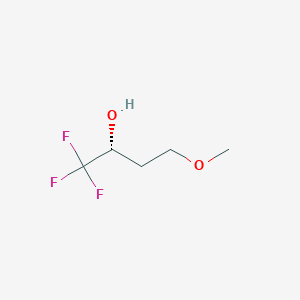
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
